![molecular formula C22H21ClN4 B3004537 N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride CAS No. 1049752-99-9](/img/structure/B3004537.png)
N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride” is a compound that has been studied for its potential biological activities . Quinazoline-2,4-diamines, the class of compounds to which it belongs, were identified as antiparasitic compounds over three decades ago and have remained of interest in both industry and academia .
Synthesis Analysis
The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines inhibitors, which includes “N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride”, has been reported in several studies . These compounds have been synthesized and evaluated against various biological targets to better characterize their biological activity and overall physical properties .Molecular Structure Analysis
While specific molecular structure analysis of “N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride” was not found, it is known that the structure of quinazoline-2,4-diamines plays a significant role in their biological activity . For instance, it has been determined that optimized N2,N4-disubstituted quinazoline-2,4-diamines are strongly antibacterial when the 6-position is replaced with a halide or an alkyl substituent .Applications De Recherche Scientifique
Antibacterial Activity
A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which are structurally similar to the compound , have been synthesized and tested for antibacterial activity against five bacterial strains . These derivatives have shown promising results against Escherichia coli and Staphylococcus aureus . The lead compound A5 showed good activities with minimum inhibitory concentrations (MICs) of 3.9 μg mL −1 against E. coli, S. aureus and S. epidermidis and 7.8 μg mL −1 against methicillin-resistant S. aureus (MRSA) .
Drug Metabolism and Pharmacokinetics (DMPK) Properties
Selected front runners of the N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were also screened for their DMPK properties in vitro to assess their potential for further development . This suggests that the compound could have potential applications in the field of drug development and pharmacology.
Orientations Futures
The future directions for the study of “N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride” and similar compounds involve further exploration to improve the balance of their biological activity, cytotoxicity, and solubility . These compounds have strong potential for development as antibacterial agents .
Propriétés
IUPAC Name |
4-N-benzyl-2-N-(4-methylphenyl)quinazoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4.ClH/c1-16-11-13-18(14-12-16)24-22-25-20-10-6-5-9-19(20)21(26-22)23-15-17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHICKRDAHKGZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.